N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide
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Description
N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research has been conducted on the synthesis of pyrazolo[3,4-d]pyrimidine analogues and other structurally related compounds, highlighting their potential in developing novel therapeutic agents. Studies demonstrate methodologies for creating these compounds, focusing on palladium-catalyzed C−C coupling reactions and other synthetic approaches that lead to compounds with potential biological activities (Taylor & Patel, 1992).
Antimicrobial Activity
Several studies explore the antimicrobial properties of pyrimidinone and pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating good antibacterial and antifungal activities. The research suggests these derivatives could be potential antimicrobial agents, providing a foundation for further exploration in combating microbial resistance (Hossan et al., 2012).
Anticancer Potential
Investigations into pyrazolo[3,4-d]pyrimidine derivatives have also identified compounds with anticancer activities. Synthesis and evaluation of these compounds against various cancer cell lines have shown promise, with some derivatives exhibiting significant cytotoxic effects. This research opens avenues for the development of new anticancer therapies, highlighting the chemical's role in designing potential anticancer agents (El-Morsy et al., 2017).
Anti-inflammatory and Antiulcerogenic Properties
Research into pyrazolo[1,5-a]pyrimidine derivatives has revealed compounds with anti-inflammatory properties devoid of ulcerogenic activity. This discovery suggests the potential for developing safer anti-inflammatory drugs that do not cause gastric ulcers, a common side effect of many anti-inflammatory medications (Auzzi et al., 1983).
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-11-5-4-8-24(10-11)18(28)17(27)21-15-9-12(2)23-25(15)19-20-14-7-3-6-13(14)16(26)22-19/h9,11H,3-8,10H2,1-2H3,(H,21,27)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUXRJLZLHTWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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